molecular formula C143H243N37O46 B118099 Preprotachykinin B (50-79) CAS No. 148597-04-0

Preprotachykinin B (50-79)

Katalognummer: B118099
CAS-Nummer: 148597-04-0
Molekulargewicht: 3216.7 g/mol
InChI-Schlüssel: XWSPNHVNLFQTLF-XNACSIEDSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Preprotachykinin B (50-79), also known as Preprotachykinin B (50-79), is a useful research compound. Its molecular formula is C143H243N37O46 and its molecular weight is 3216.7 g/mol. The purity is usually 95%.
The exact mass of the compound Preprotachykinin B (50-79) is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Intercellular Signaling Peptides and Proteins - Kinins - Tachykinins - Neurokinin B - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Preprotachykinin B (50-79) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Preprotachykinin B (50-79) including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Neurochemical Characterization

PPT-B(50-79) has been studied extensively for its distribution and immunoreactivity within the brain. Research indicates that this peptide is primarily localized in areas such as the interpeduncular nucleus and hypothalamus, with varying concentrations across different brain regions. For example, concentrations measured ranged from 2 to 180 fmol/mg wet tissue weight, with the highest levels found in the interpeduncular nucleus (180 fmol/mg) and hypothalamus (90 fmol/mg) .

The characterization of PPT-B(50-79) has been facilitated by radioimmunoassay techniques, which have allowed researchers to identify and quantify its presence in both central and peripheral tissues. Immunocytochemistry has corroborated these findings, revealing that while PPT-B(50-79) is present in significant amounts in the brain, its levels are considerably lower in peripheral tissues such as the adrenal medulla and urinary bladder .

Role in Psychiatric Disorders

PPT-B(50-79) is implicated in various psychiatric conditions, particularly depression. Substance P, a neuropeptide derived from preprotachykinins, including PPT-B, has been shown to play a crucial role in mood regulation and stress responses. Studies suggest that antagonists targeting neurokinin receptors can have antidepressant effects. For instance, MK869, a selective NK1 receptor antagonist, demonstrated significant efficacy in reducing depression symptoms compared to placebo .

This line of research indicates that manipulating the pathways involving PPT-B(50-79) and its derivatives may offer new avenues for treating affective disorders. The modulation of substance P levels through receptor antagonism could lead to improved therapeutic outcomes for patients suffering from depression and anxiety .

Potential Clinical Applications

The identification and characterization of PPT-B(50-79) have led to potential clinical applications in treating various conditions. Its role as a neuromodulator suggests that it could be targeted for therapies aimed at pain management, anxiety disorders, and other neuropsychiatric conditions. The development of immunoassays for detecting tachykinins like PPT-B(50-79) opens possibilities for diagnostic applications .

Furthermore, research into post-translational modifications of tachykinins has revealed that such modifications can enhance peptide stability and receptor binding affinity. This knowledge could inform the design of more effective peptide-based therapeutics .

Research Findings Summary Table

Study Focus Findings Implications
Neurochemical DistributionHigh concentrations in interpeduncular nucleus and hypothalamus; lower in peripheral tissuesUnderstanding regional roles in neurobiology
Depression TreatmentMK869 showed significant antidepressant effectsPotential for NK1 receptor antagonists in therapy
Detection MethodsDeveloped immunoaffinity purification techniques for tachykininsEnhanced diagnostic capabilities
Synaptic CircuitsInvestigated synaptic circuits involving tachykininsInsights into neural circuitry related to pain and mood

Case Studies

  • Depression Treatment with MK869 : A double-blind study demonstrated that MK869 significantly reduced depression scores compared to placebo while also showing fewer side effects related to sexual dysfunction . This highlights the therapeutic potential of targeting neurokinin pathways.
  • Neurochemical Mapping : A study utilizing radioimmunoassay techniques provided detailed mapping of PPT-B(50-79) distribution across various brain regions, correlating with functional outcomes related to mood regulation and stress response . This foundational work supports further exploration into how these peptides influence behavior.

Eigenschaften

CAS-Nummer

148597-04-0

Molekularformel

C143H243N37O46

Molekulargewicht

3216.7 g/mol

IUPAC-Name

(2S)-5-amino-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-1-[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-4-carboxybutanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]-4-carboxybutanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C143H243N37O46/c1-21-77(18)113(177-134(217)102(68-186)170-120(203)86(34-28-50-151-143(149)150)158-130(213)98(64-182)172-128(211)95(60-110(196)197)166-127(210)94(59-80-37-39-81(188)40-38-80)163-116(199)82(147)53-69(2)3)139(222)173-99(65-183)131(214)165-92(56-72(8)9)125(208)159-87(42-45-108(192)193)117(200)152-61-106(190)155-90(54-70(4)5)123(206)164-91(55-71(6)7)124(207)156-85(33-24-27-49-146)121(204)176-112(76(16)17)138(221)167-93(57-73(10)11)126(209)171-97(63-181)129(212)157-83(31-22-25-47-144)118(201)154-78(19)115(198)169-101(67-185)133(216)175-111(75(14)15)137(220)153-62-107(191)179-51-29-35-103(179)135(218)161-84(32-23-26-48-145)119(202)160-88(43-46-109(194)195)122(205)178-114(79(20)187)140(223)174-100(66-184)132(215)168-96(58-74(12)13)141(224)180-52-30-36-104(180)136(219)162-89(142(225)226)41-44-105(148)189/h37-40,69-79,82-104,111-114,181-188H,21-36,41-68,144-147H2,1-20H3,(H2,148,189)(H,152,200)(H,153,220)(H,154,201)(H,155,190)(H,156,207)(H,157,212)(H,158,213)(H,159,208)(H,160,202)(H,161,218)(H,162,219)(H,163,199)(H,164,206)(H,165,214)(H,166,210)(H,167,221)(H,168,215)(H,169,198)(H,170,203)(H,171,209)(H,172,211)(H,173,222)(H,174,223)(H,175,216)(H,176,204)(H,177,217)(H,178,205)(H,192,193)(H,194,195)(H,196,197)(H,225,226)(H4,149,150,151)/t77-,78-,79+,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,111-,112-,113-,114-/m0/s1

InChI-Schlüssel

XWSPNHVNLFQTLF-XNACSIEDSA-N

SMILES

CCC(C)C(C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CO)C(=O)NC(C(C)C)C(=O)NCC(=O)N1CCCC1C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)O)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)N2CCCC2C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CO)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CC(C)C)N

Isomerische SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](CO)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](CC(C)C)N

Kanonische SMILES

CCC(C)C(C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CO)C(=O)NC(C(C)C)C(=O)NCC(=O)N1CCCC1C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)O)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)N2CCCC2C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CO)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CC(C)C)N

Key on ui other cas no.

148597-04-0

Sequenz

LYDSRSISLEGLLKVLSKASVGPKETSLPQ

Synonyme

NKB peptide 2
NKB-P2
peptide 2, neurokinin B
preprotachykinin B (50-79)

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.